9-cis-5,6-Epoxy Retinol Acetate-D5
Description
Properties
Molecular Formula |
C₂₂H₂₇D₅O₃ |
|---|---|
Molecular Weight |
349.52 |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Derivatization of 9 Cis 5,6 Epoxy Retinol Acetate D5
Stereocontrolled Synthesis of 9-cis-Retinoid Scaffolds
The creation of the 9-cis geometry in the polyene chain is a critical challenge in retinoid chemistry. While all-trans-retinoids are thermodynamically more stable, several methodologies have been developed to afford the kinetically less favorable 9-cis isomer with high selectivity.
One of the most effective modern approaches is the transition metal-catalyzed isomerization of readily available all-trans-retinoids. nih.govescholarship.org Palladium complexes, in particular, have demonstrated high efficacy. For instance, the use of a palladium catalyst such as (CH₃CN)₂PdCl₂ can isomerize all-trans-retinyl acetate (B1210297) to a mixture containing a significant proportion of 9-cis-retinyl acetate. nih.govescholarship.org The process often involves heating in a suitable solvent system, followed by purification techniques like selective crystallization at low temperatures to isolate the 9-cis isomer. nih.gov Microwave irradiation has also been employed to accelerate the isomerization process. nih.gov
Classical organic synthesis methods also provide robust pathways to the 9-cis scaffold. These routes build the molecule from smaller fragments, allowing for precise control over the geometry of the double bonds as they are formed. Key reactions in these total synthesis approaches include:
Wittig Reaction: This reaction is instrumental in forming carbon-carbon double bonds. A highly stereoselective Wittig reaction can be used to construct the C7-C8 bond, connecting the ionone (B8125255) ring to the polyene side chain with the correct geometry. nih.govacs.org
Stille Cross-Coupling: This palladium-catalyzed reaction forms a carbon-carbon bond between an organostannane and an organic halide or triflate. It is particularly useful for coupling vinylstannanes with vinyl halides while preserving the stereochemistry of both partners, making it a powerful tool for constructing the conjugated polyene system of retinoids. nih.govacs.org
These methods, while often involving more steps than catalytic isomerization, offer exceptional control over the final product's stereochemistry.
Table 1: Comparison of Synthetic Methodologies for 9-cis-Retinoid Scaffolds
| Methodology | Key Reagents/Catalysts | Primary Advantages | Potential Challenges | Reference |
|---|---|---|---|---|
| Catalytic Isomerization | Palladium complexes (e.g., (CH₃CN)₂PdCl₂) | Fewer steps; uses readily available all-trans starting materials. | Requires careful optimization of reaction conditions (temperature, time) to maximize 9-cis yield; separation from other isomers can be difficult. | nih.govescholarship.org |
| Wittig Reaction | Phosphonium (B103445) ylides, aldehydes/ketones | High stereoselectivity for Z-alkenes is achievable with appropriate ylide and reaction conditions. | Multi-step synthesis; removal of phosphine (B1218219) oxide byproduct. | nih.govacs.org |
| Stille Cross-Coupling | Organostannanes, vinyl halides/triflates, Pd catalyst | Excellent stereochemical retention; mild reaction conditions. | Toxicity of tin reagents and byproducts requires careful handling and purification. | nih.govacs.org |
Selective Epoxidation Chemistry for 5,6-Position Functionalization
Once the 9-cis-retinol (B22316) or retinyl acetate scaffold is obtained, the next critical step is the selective functionalization of the 5,6-double bond within the β-ionone ring. This bond is more electron-rich and sterically accessible than the double bonds in the conjugated polyene chain, allowing for regioselective epoxidation.
The epoxidation is typically achieved using a peroxyacid, with meta-chloroperoxybenzoic acid (m-CPBA) being a common and effective reagent for this transformation. masterorganicchemistry.comorgosolver.com The reaction involves the syn-addition of an oxygen atom across the double bond, forming the epoxide ring. masterorganicchemistry.com The reaction is generally performed in an aprotic solvent, such as dichloromethane (B109758) (CH₂Cl₂), at controlled temperatures to minimize side reactions. researchgate.net The inherent reactivity of the 5,6-double bond makes this a reliable method for producing 5,6-epoxyretinoids. nih.gov The stereochemistry of the resulting epoxide can be influenced by the steric environment of the β-ionone ring.
Esterification Techniques for Retinol (B82714) Acetate Formation
The conversion of the terminal hydroxyl group of 9-cis-5,6-epoxy retinol to its corresponding acetate ester is a standard chemical transformation that enhances the compound's stability. 9-cis-retinyl acetate is often used as a more stable pro-drug form in biological studies. nih.govarvojournals.org
A widely used method for this acetylation involves reacting the retinol with acetic anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine. orgsyn.org The base serves to activate the alcohol and to neutralize the acetic acid byproduct generated during the reaction. The procedure is typically carried out at room temperature and provides high yields of the desired retinyl acetate. After the reaction is complete, the product is isolated through an extractive workup to remove the excess reagents and byproducts.
Directed Deuterium (B1214612) Incorporation for 9-cis-5,6-Epoxy Retinol Acetate-D5
The introduction of a stable isotopic label, such as deuterium (²H), is paramount for using the target compound as an internal standard in mass spectrometry-based quantification or as a tracer in metabolic studies. researchgate.net The synthesis of a D5-labeled analogue requires a strategy that introduces exactly five deuterium atoms into the molecule at specific, stable positions.
Application of Deuterated Precursors in Multi-Step Synthesis
One of the most straightforward strategies for isotopic labeling is to incorporate the label at an early stage of the synthesis by using a commercially available deuterated starting material. In the context of retinoid synthesis, which often begins with the construction of the β-ionone ring, deuterated acetone (B3395972) (acetone-d6) is a valuable precursor. perfumerflavorist.com
The classical synthesis of β-ionone involves an aldol (B89426) condensation between citral (B94496) and acetone. perfumerflavorist.comresearchgate.net By substituting standard acetone with acetone-d6, a β-ionone core is produced that contains a trideuteromethyl group (-CD₃) at the C9 position and another -CD₃ group that will ultimately be part of the polyene side chain. While this would result in a D6-labeled intermediate, subsequent chemical steps or the use of other partially deuterated building blocks can be tailored to achieve the desired D5 labeling pattern. For example, a Wittig reagent containing a specific number of deuterium atoms could be used to complete the side chain.
Strategies for Achieving Site-Specific Deuterium Labeling
Achieving site-specific deuterium labeling allows for the placement of isotopes at positions that are metabolically stable and analytically informative. This can be accomplished through several methods:
Catalytic H/D Exchange: This method involves exposing the molecule to a deuterium source, such as D₂O, in the presence of a suitable catalyst. It is particularly effective for deuterating positions adjacent to functional groups or at specific sites on a polyene chain. researchgate.net
Reduction with Deuterated Reagents: Carbonyls or other reducible functional groups can be reduced using deuterated reducing agents like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄) to introduce deuterium at specific locations.
Building Block Synthesis: A powerful approach involves the de novo synthesis of a key structural fragment that already contains the deuterium labels in the desired positions. nih.gov For instance, a deuterated phosphonium salt for a Wittig reaction or a deuterated organostannane for a Stille coupling could be prepared and used to construct the final deuterated retinoid skeleton. This method offers the highest degree of control over the location and number of incorporated deuterium atoms. For a D5-labeled compound, one could envision a synthesis using a β-ionone precursor containing three deuterium atoms (e.g., at the C9-methyl group) and a side-chain building block containing two deuterium atoms.
Spectroscopic and Chromatographic Validation of Synthetic Deuterated Epoxy Retinoids
Rigorous analytical validation is essential to confirm the chemical identity, isomeric purity, and isotopic enrichment of the final this compound product. A combination of chromatographic and spectroscopic techniques is employed for this purpose.
Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) is the cornerstone for analyzing retinoid mixtures. mdpi.com Due to the subtle structural differences between retinoid isomers, specialized stationary phases are often required for effective separation.
Normal-Phase HPLC: Utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase. It is highly effective at separating geometric isomers of retinoids.
Reversed-Phase HPLC: Employs a non-polar stationary phase, such as C18 or, more effectively for carotenoids and retinoids, a C30 column. mdpi.comfishersci.com The C30 phase provides enhanced shape selectivity, which is crucial for resolving cis/trans isomers.
Spectroscopic Identification:
Mass Spectrometry (MS): MS is indispensable for confirming the successful incorporation of deuterium. The molecular weight of the D5-labeled compound will be 5 Daltons higher than its non-deuterated counterpart. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. Gas Chromatography-Mass Spectrometry (GC-MS) is also frequently used, often after derivatization of the retinol to a more volatile species, to quantify the ratio of labeled to unlabeled isotopes. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides unambiguous structural information and is the definitive method for confirming the precise location of the deuterium labels.
¹H NMR: In the proton NMR spectrum, the signals corresponding to the protons that have been replaced by deuterium will disappear or show a significant reduction in intensity. researchgate.net
²H NMR: Deuterium NMR can be used to directly observe the signals from the incorporated deuterium atoms, confirming their presence and chemical environment. nih.govmagritek.com The chemical shifts in ²H NMR are identical to those in ¹H NMR. nih.gov
Table 2: Analytical Techniques for Validation of this compound
| Technique | Purpose | Expected Outcome/Observation | Reference |
|---|---|---|---|
| HPLC (C30 Column) | Assess isomeric purity; separate from starting materials and other isomers (e.g., all-trans). | A single, sharp peak with a characteristic retention time under defined elution conditions. | mdpi.comfishersci.com |
| Mass Spectrometry (MS) | Confirm molecular weight and deuterium incorporation. | Molecular ion peak (M⁺) observed at [M+5] relative to the unlabeled compound. Isotopic purity can be assessed from the ion cluster. | researchgate.net |
| ¹H NMR | Confirm chemical structure and locate the sites of deuteration. | Absence or reduced integration of proton signals at the specific sites of deuterium labeling. Other signals should match the expected structure. | researchgate.net |
| ²H NMR | Directly detect and confirm the chemical environment of the incorporated deuterium atoms. | Resonance signals appearing at chemical shifts corresponding to the sites of deuteration. | nih.govmagritek.com |
Advanced Analytical Applications of 9 Cis 5,6 Epoxy Retinol Acetate D5
Optimization of Mass Spectrometry-Based Quantitation of Retinoids
Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry because they are chemically identical to the analyte of interest but have a different mass. lgcstandards.com This allows them to co-elute with the analyte during chromatography and experience similar ionization effects in the mass spectrometer's source, effectively correcting for variations in sample preparation, injection volume, and matrix effects. lgcstandards.comnih.gov 9-cis-5,6-Epoxy Retinol (B82714) Acetate-D5, with its five deuterium (B1214612) atoms, serves as an ideal internal standard for its non-deuterated counterpart and other structurally related retinoids.
Development of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Assays
LC-MS/MS is a powerful technique for quantifying low-abundance molecules in complex biological matrices. The use of a stable isotope-labeled internal standard like 9-cis-5,6-Epoxy Retinol Acetate-D5 is central to developing robust and sensitive LC-MS/MS assays for retinoids. researchgate.netthermofisher.comthermofisher.com
In a typical workflow, a known amount of the deuterated standard is spiked into a biological sample (e.g., plasma, tissue homogenate) at the beginning of the extraction process. thermofisher.comomicsonline.org This mixture then undergoes extraction, often using liquid-liquid extraction or protein precipitation, followed by chromatographic separation. thermofisher.comthermofisher.comnih.gov The ability of LC to separate different retinoid isomers before they enter the mass spectrometer is crucial, as many isomers have identical masses and cannot be distinguished by MS alone. sciex.comnih.gov
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. researchgate.netsciex.com For instance, a method might monitor the transition of the protonated molecule of 9-cis-5,6-epoxy retinol acetate (B1210297) to a specific fragment ion, and simultaneously monitor the corresponding mass shift for the D5-labeled standard. The ratio of the analyte's peak area to the internal standard's peak area is then used to construct a calibration curve and accurately determine the concentration of the endogenous retinoid in the sample. nih.gov This approach has been successfully used to measure various retinoids, including different isomers of retinoic acid, at concentrations in the low ng/mL to pg/mL range in human plasma and serum. researchgate.netthermofisher.comthermofisher.comomicsonline.org
Table 1: Example MRM Transitions for Retinoid Analysis This table is illustrative and specific transitions would be optimized for the instrument and analyte.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
|---|---|---|---|
| 9-cis-Retinoic Acid | 299.4 | 255.2 | Negative |
| 4-oxo-9-cis-Retinoic Acid | 313.4 | 269.3 | Negative |
| Isotretinoin-d5 (IS) | 304.4 | 260.2 | Negative |
| all-trans-Retinoic Acid | 301.2 | 205.1 | Positive |
| all-trans-Retinoic Acid-d5 (IS) | 306.2 | 210.0 | Positive |
Data sourced from multiple studies developing LC-MS/MS methods for retinoids. omicsonline.orgsciex.com
Implementation in Gas Chromatography-Mass Spectrometry (GC-MS) Protocols
While LC-MS/MS is more common for retinoid analysis due to their thermal lability, GC-MS can also be employed, particularly for certain classes of retinoids. nih.govnih.gov GC-MS often requires derivatization of the polar functional groups of retinoids to increase their volatility. nih.gov
In GC-MS, deuterated standards like this compound play the same crucial role as in LC-MS. A known quantity of the standard is added to the sample prior to extraction and derivatization. The use of a deuterated standard is particularly important in GC-MS to account for any variability or incomplete derivatization reactions.
A notable phenomenon in GC is the potential for a chromatographic isotope effect, where the deuterated standard may have a slightly shorter retention time than the non-deuterated analyte. mdpi.com This is due to the subtle differences in physicochemical properties conferred by the heavier deuterium atoms. mdpi.com Analysts must be aware of this potential separation and ensure that integration parameters are set correctly for both the analyte and the internal standard peak. Despite this, the stable isotope-labeled standard provides reliable quantification by correcting for variations throughout the analytical process. mdpi.comnih.gov
Quantitative Determination of Retinoids and Their Metabolites in Diverse Research Matrices
The application of this compound and similar standards enables the reliable measurement of retinoids across a wide array of biological samples. Researchers have successfully quantified retinoids in human plasma, serum, various animal tissues (like liver and kidney), and cultured cells. omicsonline.orgnih.govnih.govnih.gov This versatility is critical for studies in pharmacology, toxicology, and nutrition, where understanding the distribution and metabolism of retinoids is key.
For example, sensitive LC-MS/MS methods have been developed to measure endogenous levels of 9-cis-retinoic acid and its primary metabolite, 4-oxo-9-cis-retinoic acid, in human plasma. omicsonline.orgwho.int Such studies are vital for understanding the pharmacokinetics of retinoid-based drugs and the homeostatic regulation of endogenous retinoids. nih.govwho.int The use of a stable isotope-labeled internal standard is what allows for the necessary accuracy and precision, with reported intra- and inter-day precision values often below 15%. researchgate.netomicsonline.orgnih.gov
Table 2: Reported Retinoid Concentrations in Human Serum/Plasma
| Retinoid | Concentration Range | Analytical Method |
|---|---|---|
| all-trans-Retinoic Acid | 3.1 ± 0.2 nM | UHPLC-MS/MS |
| 9-cis-Retinoic Acid | 0.1 ± 0.02 nM | UHPLC-MS/MS |
| 13-cis-Retinoic Acid | 5.3 ± 1.3 nM | UHPLC-MS/MS |
| 4-oxo-13-cis-Retinoic Acid | 17.2 ± 6.8 nM | UHPLC-MS/MS |
| 9-cis-Retinoic Acid | 2.85-450.51 ng/mL (LLOQ-ULOQ) | LC-MS/MS |
Data compiled from studies on healthy volunteers. omicsonline.orgnih.gov
Mitigation of Analytical Challenges Posed by Retinoid Isomerism and Instability
Retinoids are notoriously unstable, being sensitive to light, heat, and oxygen. who.intnih.gov This instability can lead to isomerization (e.g., conversion from the cis to the all-trans form) and degradation, which can significantly compromise the accuracy of quantitative analysis. mdpi.com All experimental steps, from sample collection to analysis, must be performed under yellow or dim light and often under an inert atmosphere (e.g., nitrogen or argon) to prevent artifactual changes in the retinoid profile. omicsonline.orgwho.int
The use of a deuterated internal standard like this compound is invaluable in this context. Because the internal standard has the same chemical structure as the analyte, it is expected to undergo similar degradation or isomerization during sample processing. By adding the standard at the very beginning of the workflow, it can effectively account for these losses, ensuring that the final calculated concentration accurately reflects the original amount in the sample.
Furthermore, the structural similarity among retinoid isomers presents a significant separation challenge. nih.govsciex.com Different isomers, such as all-trans-retinoic acid, 9-cis-retinoic acid, and 13-cis-retinoic acid, often have different biological activities. nih.gov Therefore, analytical methods must be able to resolve them. High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is essential for achieving baseline separation of these isomers before they are detected by the mass spectrometer. sciex.commdpi.com While mass spectrometry alone cannot typically differentiate between isomers, coupling it with a robust chromatographic separation ensures that each isomer is quantified accurately against the internal standard. mdpi.com
Evaluation of Isotopic Effects and Calibration Accuracy in Deuterated Standard Applications
While deuterated standards are the cornerstone of accurate quantitation, their use is not without nuances. One consideration is the isotopic purity of the standard. The standard should be highly enriched with deuterium, and the amount of non-labeled analyte present as an impurity should be minimal. lgcstandards.com
Another phenomenon is "cross-talk," where the signal from the naturally occurring isotopes of the analyte can contribute to the signal of the internal standard, especially for high molecular weight compounds or at high analyte-to-internal standard concentration ratios. nih.gov This can introduce a non-linear bias in the calibration curve. Advanced calibration models can be employed to correct for these isotopic interferences, ensuring greater accuracy. nih.gov
Finally, the stability of the deuterium label itself is a critical factor. The deuterium atoms in this compound are placed in stable, non-exchangeable positions on the molecule. If the labels were on exchangeable sites (like a hydroxyl or carboxyl group), they could be lost and replaced by protons from the solvent, which would compromise the integrity of the internal standard. sigmaaldrich.com The careful design and synthesis of these labeled compounds, placing isotopes on the carbon skeleton, is paramount to their function as reliable analytical tools. sigmaaldrich.com
Mechanistic Elucidation of Retinoid Metabolism Utilizing 9 Cis 5,6 Epoxy Retinol Acetate D5
Investigating the Biological Formation Pathways of Epoxy Retinoids
The formation of 5,6-epoxy retinoids from their parent retinol (B82714) derivatives can occur through both highly regulated enzymatic reactions and non-specific chemical oxidation. Understanding these distinct pathways is fundamental to appreciating the physiological and pathological roles of these compounds.
Enzymatic Processes in 5,6-Epoxidation of Retinol Derivatives
The enzymatic epoxidation of retinoids at the 5,6-double bond is primarily catalyzed by members of the cytochrome P450 (CYP) superfamily of enzymes. nih.gov These monooxygenases are crucial for the metabolism of a wide range of endogenous and exogenous compounds. While much of the research has focused on all-trans-retinoic acid, studies have shown that various CYP isozymes are also capable of metabolizing other retinoid isomers, including those with a 9-cis configuration.
Several liver microsomal P450 isozymes have been demonstrated to be involved in the oxidation of retinal isomers. For instance, P450 1A1 is highly active in the conversion of all-trans-, 9-cis-, and 13-cis-retinal (B14616) to their corresponding acids. nih.gov In the context of 4-hydroxylation, a common metabolic route for retinoids, P450s 2B4 and 2C3 exhibit the highest activity towards 9-cis-retinal (B17824). nih.gov While direct evidence for the specific P450-mediated 5,6-epoxidation of 9-cis-retinol (B22316) acetate (B1210297) is still emerging, the known promiscuity of these enzymes suggests that similar pathways to those identified for other retinoid isomers are plausible. The CYP26 family of enzymes (CYP26A1, CYP26B1, and CYP26C1) are well-established as key regulators of retinoic acid levels, and while their primary role is hydroxylation, the potential for epoxidation under certain conditions cannot be entirely ruled out. nih.govnih.gov
Table 1: Cytochrome P450 Isozymes Involved in the Metabolism of Retinoid Isomers
| P450 Isozyme | Substrate | Major Metabolic Reaction | Reference |
| P450 1A1 | all-trans-retinal, 9-cis-retinal, 13-cis-retinal | Conversion to corresponding retinoic acids | nih.gov |
| P450 2B4 | 9-cis-retinal | 4-hydroxylation | nih.gov |
| P450 2C3 | 9-cis-retinal | 4-hydroxylation | nih.gov |
| CYP26A1 | all-trans-retinoic acid | 4-hydroxylation, 18-hydroxylation, 4-oxo-formation | nih.gov |
| CYP26B1 | all-trans-retinoic acid | 4-hydroxylation, 18-hydroxylation, 4-oxo-formation | nih.gov |
| CYP26C1 | all-trans-retinoic acid, 9-cis-retinoic acid | 4-hydroxylation, 4-oxo-formation | nih.gov |
Non-Enzymatic Mechanisms of Retinoid Oxidation and Epoxide Generation
Beyond enzymatic control, retinoids are susceptible to non-enzymatic oxidation, particularly by reactive oxygen species (ROS). One of the most significant of these is singlet oxygen (¹O₂), a highly reactive form of oxygen that can be generated through photosensitization. nih.govnih.gov Retinoids, with their conjugated double bond systems, can themselves act as photosensitizers, absorbing light energy and transferring it to molecular oxygen to create singlet oxygen. nih.gov This singlet oxygen can then react with the retinoid molecule itself, leading to the formation of various oxidation products, including epoxides.
The reaction of singlet oxygen with retinoids can lead to the formation of endoperoxides, which can then be converted to epoxides. This non-enzymatic pathway is of particular interest in tissues exposed to high levels of light and oxygen, such as the skin and the eye. nih.gov The generation of 9-cis-5,6-epoxy retinol acetate through such a mechanism is therefore plausible, especially under conditions of oxidative stress. This pathway represents a less controlled route of retinoid metabolism that may contribute to both physiological and pathological processes.
Tracing the Fate and Interconversion of 9-cis-5,6-Epoxy Retinol Acetate-D5 in Biological Systems
The introduction of a stable isotope label, such as the five deuterium (B1214612) atoms in this compound, provides a powerful tool for tracing its metabolic fate. The deuterium atoms increase the molecular weight of the compound by five mass units, making it and its subsequent metabolites readily distinguishable from their endogenous, non-labeled counterparts by mass spectrometry (MS). nih.gov This allows for precise tracking and quantification, even at very low physiological concentrations.
Upon introduction into a biological system, this compound is expected to undergo several transformations. The acetate group is likely to be hydrolyzed by esterases, yielding 9-cis-5,6-epoxy retinol-D5. This hydrolysis is a common step in the metabolism of retinyl esters. nih.gov Subsequently, the epoxy retinol can be further metabolized. One potential pathway is the oxidation of the alcohol group to an aldehyde and then to a carboxylic acid, forming 9-cis-5,6-epoxy retinoic acid-D5. This two-step oxidation is a cornerstone of retinoic acid biosynthesis. nih.gov
The use of advanced analytical techniques, such as ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), is crucial for these studies. nih.govnih.gov This technology allows for the separation of complex mixtures of retinoids and their metabolites with high resolution and sensitivity, enabling the unambiguous identification and quantification of the deuterated species.
Identification and Characterization of Downstream Metabolites Derived from Epoxy Retinoids
Following the initial epoxidation and hydrolysis, the resulting 9-cis-5,6-epoxy retinol-D5 can enter various metabolic pathways, leading to a range of downstream metabolites. The identification of these metabolites is key to understanding the biological significance of the epoxidation pathway.
Based on known retinoid metabolism, several classes of downstream metabolites can be predicted. Further oxidation of the epoxyretinoid is likely. This can include hydroxylation at various positions on the carbon skeleton, such as the C4 position, which is a major site of retinoid metabolism catalyzed by CYP enzymes. nih.gov This would lead to the formation of hydroxylated epoxy retinoids.
Furthermore, the epoxy group itself can be a site of metabolic activity. Enzymes such as epoxide hydrolases can catalyze the opening of the epoxide ring to form a diol. This would result in the formation of 9-cis-5,6-dihydroxy-retinol-D5 and its subsequent oxidation products.
The ultimate fate of these metabolites often involves conjugation to facilitate their excretion from the body. Glucuronidation, the attachment of a glucuronic acid moiety, is a common phase II metabolic reaction for retinoids and their metabolites. nih.gov Therefore, glucuronides of the various deuterated epoxy retinoid metabolites are also expected to be formed.
Table 2: Potential Downstream Metabolites of this compound
| Putative Metabolite | Precursor | Potential Metabolic Reaction |
| 9-cis-5,6-epoxy retinol-D5 | This compound | Esterase hydrolysis |
| 9-cis-5,6-epoxy retinal-D5 | 9-cis-5,6-epoxy retinol-D5 | Alcohol dehydrogenase |
| 9-cis-5,6-epoxy retinoic acid-D5 | 9-cis-5,6-epoxy retinal-D5 | Aldehyde dehydrogenase |
| 4-hydroxy-9-cis-5,6-epoxy retinoic acid-D5 | 9-cis-5,6-epoxy retinoic acid-D5 | Cytochrome P450 hydroxylation |
| 9-cis-5,6-dihydroxy retinoic acid-D5 | 9-cis-5,6-epoxy retinoic acid-D5 | Epoxide hydrolase, dehydrogenases |
| Glucuronidated epoxy retinoid metabolites-D5 | Various epoxy retinoid metabolites-D5 | UDP-glucuronosyltransferase |
Role of Deuterated Epoxy Retinoids in Defining Retinoid Catabolic Pathways
The use of deuterated standards like this compound is pivotal in defining the catabolic pathways of retinoids. By providing a clear and unambiguous signal in mass spectrometric analyses, these labeled compounds allow researchers to follow the flow of metabolism through various intermediates and end products. nih.gov This is particularly important for distinguishing between newly introduced retinoids and the vast endogenous pools.
The stability of the deuterium label ensures that it is retained throughout the metabolic transformations, allowing for the confident identification of all downstream metabolites originating from the administered compound. This approach enables the elucidation of previously unknown or unconfirmed metabolic pathways. For example, by administering this compound and analyzing the resulting metabolite profile, researchers can definitively determine whether this epoxy retinoid is a significant precursor to other biologically active or inactive retinoids.
Biochemical Interactions and Functional Implications of 9 Cis 5,6 Epoxy Retinol Acetate in Cellular Systems
Interaction with Retinoid-Binding Proteins and Cellular Uptake Mechanisms
The journey of retinoids into the cell is a highly controlled process, initiated by specific transport and binding proteins. For 9-cis-5,6-Epoxy Retinol (B82714) Acetate-D5, its cellular interactions are largely inferred from the behavior of its non-deuterated and parent retinoid forms. As a retinyl ester, it is expected to be taken up by cells after hydrolysis in a process that can be facilitated by enzymes like lipoprotein lipase. nih.gov Once dietary retinyl esters are hydrolyzed to free retinol, they are taken up by mucosal cells. nih.gov
Table 1: Binding Affinities of Cellular Retinol-Binding Proteins (CRBPs) for various Retinoids Data extrapolated from studies on non-epoxy, non-deuterated retinoids.
| Protein | Ligand | Apparent Dissociation Constant (K'd) (nM) |
|---|---|---|
| CRBPI | 9-cis-Retinol (B22316) | 11 nih.gov |
| 9-cis-Retinal (B17824) | 8 nih.govmedchemexpress.com | |
| CRBPII | 9-cis-Retinol | 68 nih.gov |
| 9-cis-Retinal | 5 nih.govmedchemexpress.com |
Role in Retinoid Homeostasis and Metabolic Regulation
Retinoid homeostasis involves a delicate balance of synthesis, storage, transport, and degradation to ensure proper physiological function. nih.govgrantome.com Following cellular uptake and deacetylation, the resultant 9-cis-5,6-epoxy retinol from 9-cis-5,6-Epoxy Retinol Acetate-D5 enters this metabolic network. It can be esterified by enzymes like lecithin:retinol acyltransferase (LRAT) for storage or oxidized to form its corresponding aldehyde and then the biologically active carboxylic acid, 9-cis-5,6-epoxyretinoic acid. nih.gov
The metabolism of 5,6-epoxyretinoic acid is known to be rapid, and it does not appear to convert back to retinoic acid. nih.gov A major metabolic pathway for 5,6-epoxyretinoic acid in the intestine is its conversion to 5,6-epoxyretinoyl beta-glucuronide, a more polar metabolite targeted for excretion. nih.gov The presence of the five deuterium (B1214612) atoms in this compound is a critical feature for its use in research. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a slower rate of metabolism for reactions involving the cleavage of these bonds, a phenomenon known as the kinetic isotope effect. nih.govnih.gov This property makes the D5-labeled compound an excellent internal standard in mass spectrometry-based studies to trace and quantify the metabolic fate of its non-deuterated counterpart. researchgate.net
Modulation of Retinoid Receptor Dynamics and Transcriptional Activity
The biological effects of retinoids are primarily executed through their activation of nuclear receptors—retinoic acid receptors (RARs) and retinoid X receptors (RXRs). nih.govwikipedia.org These receptors form heterodimers (RAR/RXR) or homodimers (RXR/RXR) that bind to specific DNA sequences called retinoic acid response elements (RAREs) in the promoters of target genes. nih.govtocris.com Upon ligand binding, the receptor complex undergoes a conformational change, shedding corepressor proteins and recruiting coactivator proteins to initiate gene transcription. tocris.comresearchgate.net
The metabolite 9-cis-retinoic acid, which can be formed from 9-cis-retinol, is a high-affinity ligand for RXRs. nih.govnih.govelsevierpure.com This is a key distinction from all-trans-retinoic acid, which binds to RARs. nih.gov The activation of RXRs is pivotal, as they are obligate partners for numerous other nuclear receptors. nih.gov The metabolite derived from this compound, namely 9-cis-5,6-epoxyretinoic acid, is expected to interact with these receptors. The presence of the 5,6-epoxy group may alter the binding affinity and selectivity for RARs and RXRs compared to 9-cis-retinoic acid, potentially leading to a unique profile of transcriptional activity and downstream biological effects.
Comparative Biochemical Analysis with Non-Deuterated and Isomeric Retinoids
The biochemical profile of this compound is defined by three key structural features: its 9-cis isomeric configuration, the 5,6-epoxy group, and the D5 deuteration.
Deuteration (-D5): As previously mentioned, the primary role of the deuterium labeling is to serve as a stable isotope tracer. medchemexpress.com In metabolic studies, a known amount of the D5-compound is added to a biological sample. Because it is chemically identical to the non-deuterated form, it behaves the same during extraction and analysis. However, its higher mass allows it to be distinguished by a mass spectrometer. This enables precise quantification of the endogenous, non-deuterated compound and its metabolites. nih.gov The kinetic isotope effect, where the heavier deuterium can slow metabolism, is also a key feature exploited in drug development to create more stable pharmaceuticals. nih.gov
Isomeric Configuration (9-cis vs. all-trans): The stereochemistry of the polyene chain is critical for receptor activation. While all-trans-retinoic acid is a ligand for RARs, 9-cis-retinoic acid is a high-affinity ligand for RXRs and can also activate RARs. researchgate.netnih.gov This gives 9-cis-retinoids a broader range of potential downstream targets because RXRs partner with many other nuclear receptors. nih.gov However, some studies show that all-trans-retinoic acid can be more potent at lower concentrations for inducing certain genes, while 9-cis-retinoic acid can achieve a greater maximal induction at higher concentrations. nih.gov
Epoxy Group (5,6-epoxy): The 5,6-epoxide represents a significant structural modification. 5,6-epoxyretinoic acid is a known physiological metabolite of retinoic acid. nih.gov This modification creates a new site for metabolic attack, such as conversion to a glucuronide, leading to faster metabolism and excretion compared to all-trans-retinoic acid. nih.gov This functional group will also influence the shape and electronic properties of the molecule, which could alter its binding affinity and efficacy at the RAR and RXR ligand-binding pockets compared to non-epoxidized retinoids.
Table 2: Comparative Properties of Retinoid Isomers
| Feature | All-trans-Retinoic Acid | 9-cis-Retinoic Acid |
|---|---|---|
| Primary Receptor Target | Retinoic Acid Receptors (RARs) nih.gov | Retinoid X Receptors (RXRs) nih.govnih.gov |
| Receptor Dimerization | Primarily functions in RAR/RXR heterodimers wikipedia.org | Can activate both RXR/RXR homodimers and RAR/RXR heterodimers nih.gov |
| Transcriptional Potency | More potent at lower concentrations for some genes nih.gov | Can produce greater maximal response at higher concentrations nih.gov |
| Metabolic Precursor | All-trans-retinol mdpi.com | Can be formed from 9-cis-retinol or isomerization of all-trans-retinoic acid nih.govportlandpress.com |
Future Directions and Emerging Paradigms in Deuterated Epoxy Retinoid Research
Integration of 9-cis-5,6-Epoxy Retinol (B82714) Acetate-D5 in Multi-Omics Research
The advent of multi-omics approaches, which encompass genomics, transcriptomics, proteomics, and metabolomics, has revolutionized our understanding of complex biological systems. In the field of retinoid research, the integration of stable isotope-labeled compounds like 9-cis-5,6-Epoxy Retinol Acetate-D5 is poised to provide unprecedented insights into the intricate roles of vitamin A metabolites. This deuterated analog serves as a powerful tool, particularly in quantitative metabolomics and proteomics, to trace the metabolic fate and functional impact of its endogenous, non-labeled counterpart.
In metabolomic studies, this compound can be utilized as an internal standard for the accurate quantification of 9-cis-5,6-epoxy retinol acetate (B1210297) and related metabolites in various biological matrices. Its stable isotope label allows for precise measurement by mass spectrometry, overcoming matrix effects and variations in sample preparation. This is crucial for obtaining reliable data on the subtle changes in retinoid profiles associated with different physiological or pathological states. By correlating these quantitative metabolic data with transcriptomic and proteomic datasets, researchers can build comprehensive models of retinoid signaling pathways and their downstream effects on gene expression and protein function.
Furthermore, the use of this compound can aid in flux analysis to determine the rates of synthesis and catabolism of epoxy retinoids. This dynamic information is essential for understanding how retinoid homeostasis is maintained and how it is perturbed in disease. The integration of such data into systems biology models will be instrumental in identifying novel biomarkers and therapeutic targets related to retinoid metabolism.
Development of Advanced Analytical Techniques for Comprehensive Retinoid Profiling
The complexity of the retinoid metabolome, with its numerous isomers and oxidation products, necessitates the continuous development of advanced analytical techniques. This compound plays a pivotal role in the validation and application of these methods. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone for sensitive and specific retinoid analysis. The use of deuterated standards like this compound is critical for developing robust and reproducible LC-MS/MS assays for low-abundance retinoids.
Future advancements will likely focus on enhancing the separation efficiency and sensitivity of these methods. The development of novel stationary phases for HPLC and the implementation of multidimensional chromatography can improve the resolution of complex retinoid mixtures. Additionally, innovations in mass spectrometry, such as high-resolution mass spectrometry (HRMS) and ion mobility spectrometry (IMS), will provide greater confidence in compound identification and the ability to differentiate between isomers. This compound will be an invaluable tool for validating these next-generation analytical platforms.
Nuclear Magnetic Resonance (NMR) spectroscopy also offers a powerful, non-destructive method for the structural elucidation of retinoids. While less sensitive than MS, 2H NMR of deuterated compounds can provide unique information about molecular structure and dynamics.
Below is a table summarizing key analytical techniques where this compound serves as a valuable tool:
| Analytical Technique | Role of this compound | Expected Advancements |
| LC-MS/MS | Internal standard for accurate quantification. | Improved chromatographic resolution, increased sensitivity, and development of high-throughput methods. |
| HRMS | Reference compound for accurate mass determination and formula confirmation. | Enhanced mass accuracy and resolution for confident identification of unknown metabolites. |
| Ion Mobility-MS | Standard for collision cross-section (CCS) determination to aid in isomer separation. | Integration with LC-HRMS for comprehensive four-dimensional analysis (retention time, m/z, ion mobility, intensity). |
| NMR Spectroscopy | Reference standard for chemical shift and coupling constant comparison in 1H and 13C NMR. | Higher field magnets and advanced pulse sequences for increased sensitivity and structural elucidation of novel retinoids. |
Exploration of Novel Metabolic Fates and Uncharacterized Biological Functions
The metabolism of retinoids is a complex network of enzymatic reactions, and the complete metabolic fate of many, including 9-cis-5,6-epoxy retinol, is not fully understood. The administration of this compound to in vitro or in vivo models, followed by mass spectrometry-based analysis, can be a powerful strategy to trace the metabolic conversion of the epoxy retinoid backbone. The deuterium (B1214612) label acts as a flag, allowing for the confident identification of downstream metabolites, even those present at very low concentrations.
This approach can help to identify novel enzymatic pathways involved in the modification and degradation of 5,6-epoxyretinoids. For instance, it can be used to investigate whether the epoxide ring is opened by epoxide hydrolases or if other modifications, such as further oxidation or conjugation, occur. The identification of these novel metabolites is the first step toward understanding their potential biological functions.
Once novel metabolites are identified, their biological activities can be investigated. This could involve assessing their ability to bind to and activate nuclear receptors, such as the retinoic acid receptors (RARs) and retinoid X receptors (RXRs), or exploring their potential roles in other signaling pathways. The use of deuterated tracers like this compound is therefore crucial for expanding our knowledge of the retinoid metabolic and signaling network.
Contributions to the Fundamental Understanding of Retinoid Biochemistry and Physiology
Stable isotope-labeled retinoids, including this compound, are fundamental tools for elucidating the core principles of retinoid biochemistry and physiology. By enabling precise and accurate quantification, these compounds allow researchers to establish baseline levels of various retinoids in different tissues and to study how these levels change in response to physiological stimuli, dietary interventions, or disease.
The use of deuterated retinoids as tracers has been instrumental in defining the kinetics of retinoid absorption, transport, storage, and metabolism. For example, studies using deuterated retinol have provided key insights into vitamin A turnover and body store estimation. Similarly, this compound can be employed to investigate the in vivo dynamics of this specific epoxy retinoid, providing data on its bioavailability, tissue distribution, and half-life.
This fundamental knowledge is essential for understanding the physiological roles of epoxy retinoids. While the functions of all-trans-retinoic acid are well-established, the specific roles of other retinoid metabolites are still emerging. By providing the necessary tools for accurate measurement and metabolic tracing, this compound will contribute significantly to unraveling the complex and vital functions of the broader retinoid family in health and disease.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 9-cis-5,6-Epoxy Retinol Acetate-D5 with high isomeric purity?
- Methodological Answer : Synthesis requires precise control of reaction conditions to minimize isomerization. Key steps include:
- Suspending intermediates in ethyl acetate to stabilize the cis-configuration during epoxidation .
- Using stoichiometric equivalents of epoxidizing agents (e.g., 1.2 equivalents of oxidizing reagents) to avoid over-oxidation .
- Purification via column chromatography with silica gel or reverse-phase HPLC to isolate the cis-isomer .
Q. How can researchers characterize the structural integrity of 9-cis-5,6-Epoxy Retinol Acetate-D5?
- Methodological Answer : Analytical workflows should combine:
- NMR spectroscopy : Confirm cis-epoxide geometry via coupling constants (e.g., -values < 4 Hz for cis protons) .
- HPLC-MS : Use C18 columns with isocratic elution (e.g., 70% acetonitrile/water) to resolve cis/trans isomers, validated against deuterated standards (D5) .
- Isotopic purity assessment : Mass spectrometry to verify ≥98% deuterium incorporation at specified positions .
Q. What stability considerations are critical for storing 9-cis-5,6-Epoxy Retinol Acetate-D5 in experimental settings?
- Methodological Answer :
- Store in amber vials under inert gas (argon/nitrogen) at −80°C to prevent photoisomerization and oxidation .
- Monitor degradation via periodic HPLC analysis (retention time shifts indicate isomerization) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported metabolic pathways of 9-cis-5,6-Epoxy Retinol Acetate-D5?
- Methodological Answer :
- Replicate studies : Ensure identical experimental conditions (e.g., cell lines, incubation times) to isolate variables .
- Orthogonal assays : Combine LC-MS/MS metabolite profiling with radiolabeled tracers (e.g., -retinol) to validate pathway specificity .
- Theoretical alignment : Cross-reference results with retinoid signaling models (e.g., RXR homodimer activation ).
Q. What experimental designs are optimal for studying isomer-specific interactions with nuclear receptors (e.g., RXR)?
- Methodological Answer :
- Competitive binding assays : Use fluorescence polarization with FITC-labeled ligands to quantify displacement by cis vs. trans isomers .
- Factorial design : Test combinations of 9-cis-epoxide concentrations and receptor isoforms (e.g., RXRα, RXRβ) to identify synergistic/antagonistic effects .
- Structural modeling : Perform molecular docking using crystallographic data of RXR ligand-binding domains (e.g., PDB: 1FBY) to predict binding affinities .
Q. How can researchers address variability in in vivo bioavailability studies of 9-cis-5,6-Epoxy Retinol Acetate-D5?
- Methodological Answer :
- Pharmacokinetic modeling : Use compartmental analysis with nonlinear mixed-effects models (NONMEM) to account for intersubject variability .
- Tracer techniques : Co-administer stable isotope-labeled analogs (e.g., -retinol) to distinguish endogenous vs. exogenous metabolites .
Guidelines for Methodological Rigor
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
